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Compound of Interest

Compound Name: Diethoxyacetonitrile

Cat. No.: B056917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹³C Nuclear Magnetic Resonance (NMR)

spectrum of diethoxyacetonitrile with related compounds. The information is intended to aid in

the spectral interpretation and structural elucidation of molecules containing the

diethoxyacetonitrile moiety.

¹³C NMR Spectral Data Comparison
The following table summarizes the expected ¹³C NMR chemical shifts for

diethoxyacetonitrile and compares them with the experimental data of structurally similar

compounds: 1,1-diethoxyethane and malononitrile. This comparison provides a reference for

identifying the characteristic signals of the diethoxyacetonitrile functional group.
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Compound Structure Carbon Atom
Chemical Shift (δ,

ppm)

Diethoxyacetonitrile

(Predicted)
NC-CH(OCH₂CH₃)₂ CN ~115-120

CH(OR)₂ ~90-100

OCH₂CH₃ ~60-80

OCH₂CH₃ ~10-50

1,1-Diethoxyethane CH₃-CH(OCH₂CH₃)₂ CH(OR)₂ ~100.9

OCH₂CH₃ ~59.9

OCH₂CH₃ ~15.4

CH₃-CH ~19.3

Malononitrile NC-CH₂-CN CN 109.35[1]

CH₂ 8.77[1]

Note: The chemical shifts for diethoxyacetonitrile are predicted based on typical ranges for

similar functional groups.[2][3]

Experimental Protocols
A standard protocol for acquiring a ¹³C NMR spectrum is outlined below.

Sample Preparation:

Sample Quantity: For a standard ¹³C NMR experiment, a sample size of 10-50 mg is typically

required.[4]

Solvent: Choose a deuterated solvent in which the sample is soluble. Common choices

include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). The typical

volume of solvent used is 0.5-0.7 mL.

Procedure:
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Weigh the desired amount of the sample into a clean, dry vial.

Add the deuterated solvent to the vial to dissolve the sample. Gentle warming or vortexing

may be applied to aid dissolution.

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

Ensure the height of the solution in the NMR tube is sufficient for the instrument, typically

around 4-5 cm.

Cap the NMR tube and label it clearly.

NMR Data Acquisition:

Instrument: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.

Experiment Type: A standard proton-decoupled ¹³C NMR experiment is performed.

Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

on Bruker instruments).

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the

carbon nuclei, which is important for obtaining accurate integrals, although routine spectra

are often run with shorter delays.

Number of Scans (NS): This can range from a few hundred to several thousand scans,

depending on the sample concentration. For a moderately concentrated sample (10-50

mg), 256 scans may be sufficient on a modern spectrometer with a cryogenic probe.[5]

Spectral Width (SW): A spectral width of approximately 250 ppm is typically used to cover

the entire range of carbon chemical shifts.[5]

Referencing: The chemical shifts are referenced to the solvent peak. For example, the

central peak of the CDCl₃ triplet is set to 77.16 ppm.[6]
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Logical Relationship of ¹³C NMR Signals in
Diethoxyacetonitrile
The following diagram illustrates the structure of diethoxyacetonitrile and the assignment of

its ¹³C NMR signals.
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Caption: Structure of Diethoxyacetonitrile and its predicted ¹³C NMR signal assignments.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b056917?utm_src=pdf-body
https://www.benchchem.com/product/b056917?utm_src=pdf-body
https://www.benchchem.com/product/b056917?utm_src=pdf-body-img
https://www.benchchem.com/product/b056917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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